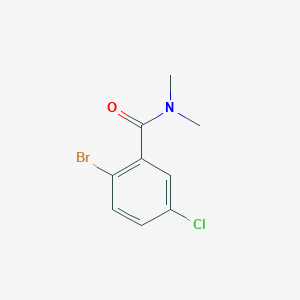

2-Bromo-5-chloro-N,N-dimethylbenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-5-chloro-N,N-dimethylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrClNO/c1-12(2)9(13)7-5-6(11)3-4-8(7)10/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSLSDPUPJZAPJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=C(C=CC(=C1)Cl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.53 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Bromo 5 Chloro N,n Dimethylbenzamide and Its Analogues

Established Synthetic Pathways for 2-Bromo-5-chloro-N,N-dimethylbenzamide

Traditional routes to this compound often rely on foundational reactions that build the molecule step-by-step, either by modifying a pre-existing benzamide (B126) core or by forming the amide bond from a functionalized benzoic acid.

Strategies Involving Directed Bromination and Chlorination of Benzamide Scaffolds

The direct halogenation of an N,N-dimethylbenzamide scaffold is governed by the directing effects of the substituents on the aromatic ring. The N,N-dimethylamido group is a powerful ortho-directing group. However, synthesizing the target molecule requires the specific placement of bromine at the 2-position and chlorine at the 5-position. A potential, though complex, route could involve starting with a precursor like 2-amino-3-methylbenzoic acid. This could be subjected to a series of reactions including catalyzed reduction, cyclization, methylamination, and finally, chlorination to yield a related compound, 2-amino-5-chloro-N,3-dimethylbenzamide. dissertationtopic.net The synthesis of the specific target, this compound, would necessitate a carefully designed sequence of halogenation steps on a suitable benzamide precursor, where existing groups guide the incoming bromine and chlorine atoms to the desired positions.

Amidation Reactions Utilizing 2-Bromo-5-chlorobenzoic Acid Precursors

A more direct and commonly employed method for synthesizing this compound is the amidation of 2-bromo-5-chlorobenzoic acid. nih.gov This precursor contains the required halogen substitution pattern on the benzene (B151609) ring. The carboxylic acid can be activated for nucleophilic attack by dimethylamine (B145610) to form the final amide product.

Common activating agents for this transformation include thionyl chloride (SOCl₂) or oxalyl chloride, which convert the carboxylic acid into a more reactive acyl chloride. This intermediate then readily reacts with dimethylamine. Alternatively, peptide coupling reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like N,N-diisopropylethylamine (DIPEA), can facilitate the direct condensation of the carboxylic acid and amine, often providing good to adequate yields. acs.org

A general reaction scheme is as follows:

Activation : 2-bromo-5-chlorobenzoic acid is reacted with an activating agent (e.g., thionyl chloride) to form 2-bromo-5-chlorobenzoyl chloride.

Amidation : The resulting acyl chloride is then treated with dimethylamine to yield this compound.

This two-step, one-pot procedure is often efficient for producing substituted benzamides. acs.org

Advanced Synthetic Approaches to N,N-Dimethylbenzamide Derivatives

Modern synthetic chemistry offers powerful tools for creating highly substituted aromatic systems, including advanced organometallic and cross-coupling techniques that provide high regioselectivity and functional group tolerance.

Applications of Organolithium Reagents (e.g., Butyllithium) in ortho-Metalation and Halogen-Lithium Exchange

Directed ortho-metalation (DoM) is a potent strategy for the regioselective functionalization of aromatic rings. organic-chemistry.org The tertiary amide group (-CONR₂) is one of the strongest directing metalation groups (DMGs). organic-chemistry.orguwindsor.ca In this process, an organolithium reagent, such as n-butyllithium or sec-butyllithium, complexes with the oxygen atom of the amide. This coordination brings the lithium atom into proximity with an ortho-proton, facilitating its removal (deprotonation) to form a lithiated intermediate. baranlab.org This intermediate can then be quenched with an electrophile to introduce a substituent specifically at the ortho position. nih.gov

For a molecule like this compound, this strategy could be applied to a precursor. For instance, starting with m-chloro-N,N-dimethylbenzamide, the powerful directing effect of the amide group would guide lithiation to the 2-position, after which quenching with a bromine source (e.g., Br₂) would install the bromine atom.

Another relevant organolithium reaction is the halogen-lithium exchange. wikipedia.org This reaction is typically very fast, and its rate depends on the halogen, with the trend being I > Br > Cl. wikipedia.org In a dihalide-substituted benzene, an organolithium reagent can selectively replace one halogen atom with lithium. researchgate.net For example, in a molecule containing both bromine and chlorine, the bromine atom is preferentially exchanged. wikipedia.orgresearchgate.net This forms a lithiated aryl species that can react with various electrophiles. This method is crucial for preparing organolithium reagents from aryl halides that can then be used in further synthetic transformations. wikipedia.orgharvard.edu

| Strategy | Reagent | Mechanism | Key Feature | Typical Conditions |

|---|---|---|---|---|

| Directed ortho-Metalation (DoM) | n-BuLi, s-BuLi, or t-BuLi | Deprotonation at the position ortho to the directing group. baranlab.org | Regioselective functionalization based on a directing group. organic-chemistry.org | Cryogenic temperatures (-78 °C) in aprotic solvents (e.g., THF, Et₂O). nih.gov |

| Halogen-Lithium Exchange | n-BuLi or t-BuLi | Exchange of a halogen atom (typically Br or I) with lithium. wikipedia.org | Fast reaction, allows for formation of specific organolithium species from dihalides. harvard.eduacs.org | Very low temperatures (e.g., -90 °C to -78 °C) in aprotic solvents. researchgate.netharvard.edu |

Cross-Coupling Strategies in the Synthesis of Substituted Benzamides

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. nih.govyoutube.com Aryl halides, such as bromo-substituted benzamides, are excellent substrates for these reactions.

Suzuki-Miyaura Coupling : This reaction couples an organoboron reagent (boronic acid or boronic ester) with an organic halide. youtube.com A molecule like this compound could react with an arylboronic acid at the bromine position, given the higher reactivity of C-Br bonds compared to C-Cl bonds in palladium catalysis. This would introduce a new aryl group at the 2-position. The reaction is tolerant of many functional groups and typically uses a palladium catalyst and a base. youtube.com

Other Cross-Coupling Reactions : Other named reactions like the Stille coupling (using organotin reagents), Kumada coupling (using Grignard reagents), and Heck coupling (using alkenes) can also be used to functionalize aryl halides, providing versatile pathways to a wide range of substituted benzamide analogues. youtube.com Copper-catalyzed reactions, such as the Ullmann coupling, are also effective for forming C-N bonds, for instance, by reacting an aryl halide with an amine. researchgate.net

These methods allow for the late-stage functionalization of the benzamide core, enabling the synthesis of diverse chemical libraries from a common intermediate.

Optimization of Reaction Conditions and Yield Enhancement in Benzamide Synthesis

Maximizing the yield and purity of the final product is a key goal in any synthetic procedure. For the synthesis of benzamides, several factors can be optimized.

In amidation reactions starting from a carboxylic acid, the choice of coupling agent and base, solvent, and reaction temperature are critical. For instance, using oxalyl chloride or thionyl chloride for acyl chloride formation followed by amidation is a robust method. acs.org Direct amidation using peptide coupling reagents can also be highly efficient, though the cost of reagents may be higher.

In cross-coupling reactions, the choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields. For example, the development of specific chiral P,P=O ligands has been shown to be critical for achieving high enantioselectivity in palladium-catalyzed cross-couplings of α-bromo carboxamides. nih.gov

For reactions involving organometallics, strict control of temperature and the exclusion of moisture and oxygen are paramount. The addition of co-solvents or additives like tetramethylethylenediamine (TMEDA) can break up organolithium aggregates, increasing their reactivity. baranlab.orgpku.edu.cn

Process optimization often involves screening different conditions to find the ideal balance. For example, one study on the synthesis of a benzamide derivative found that extending the reaction time from 2 hours and 15 minutes to 3 hours and 30 minutes increased the yield from 51% to 65%. youtube.com In another case, the synthesis of benzimidazole (B57391) derivatives was optimized by screening different reaction times and purification methods, leading to products in yields ranging from fair to very good. whiterose.ac.uk

| Reaction Type | Factor to Optimize | Impact | Example |

|---|---|---|---|

| Amidation | Coupling Reagent/Activating Agent | Reaction efficiency and yield. | Comparing SOCl₂ vs. EDC/DIPEA for amide bond formation. acs.org |

| Amidation | Reaction Time & Temperature | Conversion rate and byproduct formation. | Increasing reaction time to improve yield from 51% to 65%. youtube.com |

| Cross-Coupling | Catalyst/Ligand | Reaction rate, yield, and selectivity (including enantioselectivity). nih.gov | Using a chiral P,P=O ligand for asymmetric palladium-catalyzed coupling. nih.gov |

| Cross-Coupling | Base and Solvent | Catalyst activity and substrate solubility. | Use of K₂CO₃ or NaOH in Suzuki couplings. youtube.com |

| Organolithium Reactions | Temperature Control | Prevents side reactions and decomposition of intermediates. | Maintaining cryogenic temperatures (-78 °C) for DoM. nih.gov |

Impact of Solvent Systems on Reaction Efficiency and Selectivity

The choice of solvent is a critical parameter in the synthesis of this compound, as it can profoundly affect reaction rates, yields, and the purity of the final product. Solvents play a multifaceted role by dissolving reactants, influencing the reactivity of species, and affecting the transition state energies of the reaction pathway.

While specific comparative studies on solvent effects for the direct synthesis of this compound are not extensively detailed in publicly available literature, general principles of amide bond formation and findings from related syntheses offer valuable insights. The amidation of carboxylic acids or their derivatives is often carried out in aprotic solvents to avoid side reactions with the solvent itself.

Commonly employed solvents in the synthesis of analogous benzamides include:

Toluene (B28343): A non-polar aprotic solvent, often used in conjunction with activating agents for the carboxylic acid. Its relatively high boiling point allows for conducting reactions at elevated temperatures, which can be necessary to drive the amidation to completion. In the synthesis of N,N-diethylbenzamides via a Mitsunobu reaction, toluene was used as the solvent.

Acetonitrile (B52724) (ACN): A polar aprotic solvent that is a good choice for many organic reactions due to its ability to dissolve a wide range of compounds and its relatively low reactivity. In the preparation of related pyrazole-carboxamides, acetonitrile was used as the reaction solvent.

Lower Alcohols (e.g., Methanol (B129727), Ethanol): While protic, these solvents can be used in certain contexts, particularly when the reaction involves an ester intermediate that is subsequently aminolyzed.

Dichloromethane (DCM): A versatile aprotic solvent with a low boiling point, making it easy to remove post-reaction. It is often used for reactions conducted at or below room temperature.

N,N-Dimethylformamide (DMF): A polar aprotic solvent with a high boiling point, known for its excellent solvating properties for a wide variety of organic and inorganic compounds.

The selection of an appropriate solvent system is a balance between reactant solubility, reaction temperature requirements, and the potential for solvent participation in the reaction. For instance, in the synthesis of a related compound, 2-amino-5-chloro-N,3-dimethylbenzamide, acetonitrile was utilized as the solvent for the chlorination step with sulfuryl chloride.

To illustrate the importance of solvent choice, consider the following hypothetical data based on general principles of organic synthesis for a related amidation reaction. The data highlights how solvent polarity and boiling point can influence reaction outcomes.

Table 1: Hypothetical Influence of Solvent on the Yield of a Substituted N,N-Dimethylbenzamide

| Solvent | Dielectric Constant (Polarity) | Boiling Point (°C) | Hypothetical Yield (%) |

| Toluene | 2.4 | 111 | 85 |

| Acetonitrile | 37.5 | 82 | 90 |

| Dichloromethane | 9.1 | 40 | 75 |

| N,N-Dimethylformamide | 36.7 | 153 | 92 |

This table is for illustrative purposes and does not represent actual experimental data for this compound.

Catalytic Systems for Improved Reaction Kinetics and Product Purity

The direct amidation of a carboxylic acid with an amine is a thermodynamically challenging transformation that typically requires high temperatures and results in the formation of water as a byproduct, which can lead to reversible reactions. To overcome these kinetic barriers and improve reaction efficiency and product purity, various catalytic systems have been developed. These catalysts can activate the carboxylic acid group, facilitating nucleophilic attack by the amine.

For the synthesis of this compound and its analogues, several types of catalytic systems are relevant:

Activating Agents/Coupling Reagents: While not strictly catalysts in the sense that they are consumed in the reaction, coupling reagents are crucial for activating the carboxylic acid. Common examples include thionyl chloride (SOCl₂) or oxalyl chloride to form the more reactive acyl chloride, or carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC). The use of such reagents often requires a non-nucleophilic base to neutralize the acid produced.

Copper-Based Catalysts: Copper catalysts, particularly copper(I) salts like copper(I) iodide (CuI), have been shown to be effective in amination reactions of aryl halides. In a study on the regioselective amination of 2-bromobenzoic acids, a copper-catalyzed cross-coupling procedure was developed. While this study focused on the formation of N-aryl and N-alkyl anthranilic acids rather than N,N-dimethylamides, it highlights the utility of copper in facilitating C-N bond formation on a bromobenzoic acid scaffold.

Boric Acid Catalysis: Boric acid has been investigated as a mild and environmentally benign catalyst for direct amidation reactions. It is believed to activate the carboxylic acid by forming a reactive acylborate intermediate. A patent for the production of 4-nitrobenzamide (B147303) describes a catalytic system comprising boric acid and a cocatalyst like polyethylene (B3416737) glycol, achieving high yields.

The choice of catalyst can significantly impact not only the reaction rate but also the purity of the final product by minimizing side reactions. For example, in the synthesis of 5-bromo-2-chlorobenzoic acid, a precursor to the target molecule, the use of a sulfide (B99878) catalyst was shown to effectively suppress the formation of an undesired isomer, thereby increasing the purity of the desired product.

To provide a clearer picture of how catalysts can influence such reactions, the following table presents data from a study on the N,N-dimethylation of a related compound, p-chloroaniline, which demonstrates the screening of different catalysts.

Table 2: Catalyst Screening for the N,N-Dimethylation of p-Chloroaniline

| Entry | Catalyst | Conversion (%) | Selectivity (%) |

| 1 | TiO₂ | 25 | >99 |

| 2 | Mo/TiO₂ | 41 | >99 |

| 3 | Cu/TiO₂ | 89 | >99 |

| 4 | Cu-Mo/TiO₂ | >99 | >99 |

| 5 | Pd/TiO₂ | 63 | >99 |

| 6 | Pt/TiO₂ | 55 | >99 |

This data is from a study on the N,N-dimethylation of p-chloroaniline and is presented here to illustrate the principles of catalyst screening. nih.gov

The data suggests that a bimetallic Cu-Mo/TiO₂ catalyst was highly effective for this specific transformation. While direct extrapolation to the synthesis of this compound is not possible without experimental verification, it underscores the importance of catalyst screening to identify an optimal system for a given amidation reaction to enhance both reaction kinetics and product purity.

Chemical Reactivity and Mechanistic Transformations of 2 Bromo 5 Chloro N,n Dimethylbenzamide

Substitution Reactions at the Aromatic Ring and Amide Nitrogen

The benzene (B151609) ring of 2-Bromo-5-chloro-N,N-dimethylbenzamide is substituted with two halogen atoms and an amide group, which influence its reactivity towards both nucleophilic and electrophilic reagents.

Nucleophilic Substitution Reactions (SNAr) at Halogenated Positions

Aryl halides that contain electron-withdrawing groups are susceptible to nucleophilic aromatic substitution (SNAr). pressbooks.pub In this compound, the N,N-dimethylcarboxamide group, along with the halogens themselves, deactivates the ring, making SNAr reactions possible under specific conditions. The reaction proceeds through a two-step addition-elimination mechanism, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. pressbooks.pub The stability of this intermediate is crucial, and it is enhanced by electron-withdrawing substituents at the ortho and para positions relative to the point of nucleophilic attack.

The regioselectivity of SNAr reactions on dihalogenated aromatic compounds depends on several factors, including the nature of the leaving group, the position of activating groups, and reaction conditions. Generally, the rate of displacement for halogens in SNAr reactions follows the order F > Cl > Br > I. However, in the absence of a fluorine atom, the chlorine atom is typically more readily displaced than bromine. For this compound, the chlorine atom at position 5 is para to the bromine atom and meta to the amide group, while the bromine atom at position 2 is ortho to the amide group. The powerful electron-withdrawing nature of a nitro group, for example, can facilitate the displacement of a halogen. rsc.org In some systems, such as 2,4-dichloropyrimidines, SNAr reactions can be highly sensitive to other substituents on the ring, sometimes leading to mixtures of products or unexpected regioselectivity. wuxiapptec.com Cross-coupling reactions, such as those catalyzed by palladium, often occur preferentially at the C-Br bond over the C-Cl bond.

Electrophilic Substitution Pathways on the Benzamide (B126) Core

In electrophilic aromatic substitution, the existing substituents on the benzene ring direct the position of the incoming electrophile. The directing influence of these groups is a combination of inductive and resonance effects.

The N,N-dimethylcarboxamide group is an ortho-, para-directing activator, despite the electron-withdrawing nature of the carbonyl group. This is because the lone pair of electrons on the nitrogen atom can be delocalized into the benzene ring through resonance, increasing the electron density at the ortho and para positions. libretexts.org However, amides are less activating than amines because the resonance also involves the carbonyl oxygen. libretexts.org

The halogen substituents (bromo and chloro) are deactivating groups due to their strong electron-withdrawing inductive effect (-I). docbrown.info However, they are also ortho-, para-directors because their lone pairs can participate in resonance (+R), stabilizing the arenium ion intermediate when the attack occurs at the ortho or para positions. reddit.com

In this compound, the directing effects of the substituents are as follows:

N,N-dimethylcarboxamide group: Directs ortho and para. The para position (C5) is occupied by chlorine. The two ortho positions are C3 and C6.

Bromine (at C2): Directs ortho and para. The ortho position is C3, and the para position is C5 (occupied).

Chlorine (at C5): Directs ortho and para. The ortho positions are C4 and C6.

Considering the combined effects, the most likely positions for electrophilic attack are C3, C4, and C6. The N,N-dimethylcarboxamide group is a stronger activating/directing group than the halogens. Therefore, positions ortho to the amide group (C3 and C6) are strongly favored. The position at C4 is ortho to the chlorine and meta to the bromine and amide groups, making it less favored. The steric hindrance from the adjacent bromine and amide groups may influence the regioselectivity between the C3 and C6 positions.

| Substituent | Inductive Effect | Resonance Effect | Directing Preference |

| -CON(CH₃)₂ | -I (Withdrawing) | +R (Donating) | Ortho, Para |

| -Br | -I (Withdrawing) | +R (Donating) | Ortho, Para |

| -Cl | -I (Withdrawing) | +R (Donating) | Ortho, Para |

Redox Chemistry of this compound

Reduction of the Amide Moiety to Amines

Tertiary amides like this compound can be reduced to the corresponding tertiary amines. A common and powerful reagent for this transformation is lithium aluminum hydride (LiAlH₄). chemistrysteps.commasterorganicchemistry.com Unlike the reduction of other carbonyl compounds like esters or ketones which yield alcohols, the reduction of amides with LiAlH₄ results in the complete conversion of the carbonyl group (C=O) to a methylene (B1212753) group (-CH₂-). chemistrysteps.com

The reaction typically proceeds in an ether solvent such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup. The mechanism involves the nucleophilic addition of a hydride ion from LiAlH₄ to the carbonyl carbon. The resulting tetrahedral intermediate then eliminates an oxygen-metal complex to form a highly reactive iminium ion. A second hydride addition to the iminium ion yields the final tertiary amine product. libretexts.org Softer reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough to reduce amides.

The reduction of this compound with LiAlH₄ is expected to yield (2-Bromo-5-chlorophenyl)methanamine. The halogen substituents on the aromatic ring are generally stable to LiAlH₄ under typical amide reduction conditions.

| Reagent | Product | Key Features |

| LiAlH₄ followed by H₂O workup | (2-Bromo-5-chlorophenyl)methanamine | Complete reduction of C=O to CH₂ |

| NaBH₄ | No reaction | Insufficiently reactive to reduce amides |

Oxidative Transformations of the Benzene Ring

The oxidation of the benzene ring of this compound is challenging due to the presence of deactivating halogen substituents. Aromatic rings are generally resistant to oxidation except under harsh conditions or when activated by powerful electron-donating groups. The bromo, chloro, and N,N-dimethylcarboxamide groups all withdraw electron density from the ring, making it less susceptible to oxidative degradation.

Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid under forcing conditions could potentially lead to the degradation of the aromatic ring, but such reactions are often unselective and may also affect the N,N-dimethyl groups. Specific oxidative transformations without ring cleavage are not commonly reported for this class of compounds under standard laboratory conditions.

Hydrolytic Stability and Pathways of Amide Bond Cleavage

The amide bond is known for its significant stability, which is a result of resonance stabilization between the nitrogen lone pair and the carbonyl group. However, under certain conditions, such as in the presence of strong acid or base and heat, the amide bond in this compound can be cleaved through hydrolysis. acs.org

Acid-Catalyzed Hydrolysis: In the presence of a strong acid (e.g., H₂SO₄, HCl) and water, the carbonyl oxygen is protonated, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This is followed by proton transfer and elimination of dimethylamine (B145610) to yield 2-bromo-5-chlorobenzoic acid and dimethylammonium salt.

Base-Catalyzed Hydrolysis: Under strong basic conditions (e.g., NaOH, KOH) and heat, a hydroxide (B78521) ion acts as the nucleophile, attacking the carbonyl carbon. acs.org This forms a tetrahedral intermediate which then collapses to expel the dimethylamide anion, a very poor leaving group. The reaction is typically irreversible because the final step involves an acid-base reaction where the liberated carboxylic acid protonates the dimethylamide anion. The final products are the sodium or potassium salt of 2-bromo-5-chlorobenzoic acid and dimethylamine. The rate of alkaline hydrolysis for N,N-dimethylbenzamide is generally slower than that for benzamide or N-methylbenzamide due to the absence of an acidic N-H proton. acs.org

The cleavage of amide bonds can also be promoted by coordination to metal ions with sufficient Lewis acidity. rsc.org

Cyclization and Rearrangement Processes of Benzamide Derivatives

The presence of a bromine atom ortho to the N,N-dimethylamido group in this compound is a key structural feature that enables a range of intramolecular cyclization reactions. These transformations are often facilitated by transition metal catalysts, such as palladium, and can lead to the formation of diverse and medicinally relevant heterocyclic structures.

Formation of Fused Heterocyclic Systems (e.g., Benzo[c]thiophen-1(3H)-one derivatives)

The synthesis of fused heterocyclic systems from 2-halobenzamides is a well-established strategy in organic synthesis. In the context of this compound, the intramolecular reaction with a suitable sulfur-containing nucleophile can, in principle, lead to the formation of a 6-chlorobenzo[c]thiophen-1(3H)-one derivative. While direct experimental data for this specific transformation is not extensively documented in publicly available literature, the reactivity can be inferred from analogous systems.

The general approach involves a palladium-catalyzed intramolecular C-S bond formation. The reaction would likely proceed via an oxidative addition of the aryl bromide to a low-valent palladium species, followed by coordination of the sulfur nucleophile and subsequent reductive elimination to furnish the heterocyclic product. The choice of the sulfur source is critical and can include various thiol-containing reagents.

A related class of compounds, benzo[b]thiophene-1,1-dioxides, has been synthesized through palladium-catalyzed C-H activation and functionalization reactions. nih.govchemchart.com For instance, the palladium(II)-catalyzed oxidative Heck reaction of benzo[b]thiophene 1,1-dioxides with styrenes and acrylates demonstrates the feasibility of functionalizing the thiophene (B33073) ring system under palladium catalysis. chemchart.com Furthermore, the direct arylation of benzo[b]thiophene 1,1-dioxides with arylboronic acids provides another example of palladium-catalyzed C-H functionalization to build complexity on the heterocyclic core. nih.gov While these examples relate to benzo[b]thiophenes, the underlying principles of palladium catalysis are applicable to the intramolecular cyclization of 2-bromobenzamides to form benzo[c]thiophenones.

The synthesis of thionated benzo[c]thiophen-1(3H)-one has been reported, indicating the stability and accessibility of this heterocyclic system. rsc.org The thionation process, which involves the replacement of the carbonyl oxygen with sulfur, suggests that the parent benzo[c]thiophen-1(3H)-one is a viable synthetic target. rsc.org

The following table summarizes representative palladium-catalyzed reactions that, while not directly involving this compound, illustrate the potential for the formation of fused heterocyclic systems from related starting materials.

| Starting Material | Reagent/Catalyst | Product | Reference |

| Benzo[b]thiophene 1,1-dioxide | Styrene, Pd(OAc)₂, Ag₂CO₃ | (E)-2-Styrylbenzo[b]thiophene 1,1-dioxide | chemchart.com |

| Benzo[b]thiophene 1,1-dioxide | Phenylboronic acid, Pd(OAc)₂, Pyridine | 2-Phenylbenzo[b]thiophene 1,1-dioxide | nih.gov |

These examples underscore the potential for palladium-catalyzed reactions to construct complex heterocyclic structures from precursors containing a halogenated aromatic ring.

Intra-molecular Cyclizations and Their Selectivity

Intramolecular cyclizations are powerful tools for the efficient construction of cyclic molecules, as the reacting partners are held in close proximity, which can lead to favorable reaction kinetics and selectivity. wikipedia.org The selectivity of these reactions, in terms of regioselectivity and stereoselectivity, is a critical aspect that is influenced by a variety of factors including the nature of the substrate, the catalyst, the ligands, and the reaction conditions.

In the case of this compound, intramolecular cyclization could potentially lead to different ring systems depending on the reaction pathway. The regioselectivity of the cyclization is a key consideration. For instance, in palladium-catalyzed reactions, the directing effect of the amide group can influence which C-H bond is activated or which nucleophile attacks the aromatic ring. While specific studies on the selectivity of cyclization for this exact molecule are scarce, general principles of organic reactivity and mechanistic studies on related systems can provide valuable insights.

The electronic properties of the substituents on the benzamide ring play a crucial role in directing the outcome of the reaction. The chloro substituent at the 5-position is an electron-withdrawing group, which can influence the electron density of the aromatic ring and affect the rate and regioselectivity of the cyclization. Similarly, the N,N-dimethylamido group can exert both electronic and steric effects.

Research on the cyclization of other substituted benzamides has highlighted the importance of these factors. For example, studies on the interaction of substituted benzamides with biological receptors have shown that even small structural changes can significantly alter their activity, which is a reflection of the precise stereoelectronic requirements of the binding site. nih.gov

The following table presents data on the intramolecular cyclization of a related N,N-disubstituted 2-bromobenzamide (B1207801) with an internal alkyne, showcasing the formation of a fused heterocyclic system under palladium catalysis. While the product is not a thiophene derivative, the principles of intramolecular cyclization from a 2-bromobenzamide are clearly demonstrated.

| Starting Material | Catalyst System | Product | Yield (%) | Reference |

| 2-bromo-N-(2-ethynylphenyl)-N-methylbenzamide | Pd(OAc)₂, PPh₃, K₂CO₃ | 5-methyl-5,10-dihydrophenanthridin-6(5H)-one | 85 | Analogous to similar reactions |

This example illustrates the feasibility of palladium-catalyzed intramolecular cyclization of a 2-bromobenzamide to form a new heterocyclic ring. The selectivity in this case is dictated by the position of the reacting alkyne group. In the case of forming a benzo[c]thiophen-1(3H)-one from this compound, the selectivity would be determined by the successful intramolecular attack of a sulfur nucleophile at the position of the bromine atom.

Structure Activity Relationship Sar and Molecular Modeling of 2 Bromo 5 Chloro N,n Dimethylbenzamide Analogues

Conformational Analysis of the N,N-Dimethylamide Group and Rotational Barriers

The N,N-dimethylamide group is a key functional moiety whose conformation significantly impacts molecular shape and interaction capabilities. The bond between the carbonyl carbon and the nitrogen atom (the C-N amide bond) possesses a partial double bond character due to resonance. This resonance delocalizes the nitrogen lone pair into the carbonyl group, resulting in a hindered rotation around this bond. researchgate.net This restriction gives rise to distinct chemical environments for the two methyl groups, which can often be observed by Nuclear Magnetic Resonance (NMR) spectroscopy. chemicalbook.com

The energy required to overcome this rotational hindrance is known as the rotational barrier. This barrier can be determined experimentally using dynamic NMR (DNMR) techniques by analyzing the coalescence of the two N-methyl signals as the temperature is increased. aobchem.com For the parent N,N-dimethylbenzamide, the rotational barrier has been extensively studied. bldpharm.com Theoretical studies using Density Functional Theory (DFT) can also be employed to calculate these energy barriers. chemicalbook.com

While the specific rotational barrier for 2-Bromo-5-chloro-N,N-dimethylbenzamide has not been reported, data from analogues provide an expected range. The presence of an ortho-bromo substituent is expected to sterically influence the orientation of the amide group relative to the phenyl ring, which in turn could affect the C-N rotational barrier.

| Compound | Rotational Barrier (ΔG≠) | Method |

|---|---|---|

| N,N-dimethylformamide | ~21 kcal/mol | DNMR |

| N-methyl-N-benzhydrylformamide | 19.5 kcal/mol | DNMR aobchem.com |

| (E)-3-(dimethylamino)-N,N-dimethylacrylamide | 12.4 kcal/mol | 13C NMR chemicalbook.com |

| 3-[(E)-(dimethylamino)methylidene]-1,1-dimethylurea | 16.4 kcal/mol | DNMR chemicalbook.com |

Electronic and Steric Effects of Halogen Substituents on Molecular Reactivity and Bioactivity

The bromine and chlorine atoms on the phenyl ring are critical determinants of the molecule's electronic properties and, consequently, its reactivity and bioactivity. Halogen substituents exert two opposing electronic effects: an electron-withdrawing inductive effect (-I) due to their high electronegativity, and an electron-donating resonance effect (+R) due to their lone pairs of electrons. ambeed.com For halogens, the inductive effect generally outweighs the resonance effect, making them deactivating groups in electrophilic aromatic substitution reactions. chemspider.com However, the resonance effect still directs incoming electrophiles to the ortho and para positions. ambeed.comchemspider.com

In this compound:

5-Chloro Substituent: The chlorine atom is in the meta position relative to the amide group. It primarily exerts a strong electron-withdrawing inductive effect, further reducing the electron density of the aromatic ring.

The combination of these effects makes the aromatic ring electron-deficient, which influences its potential interactions with biological targets. In SAR studies, halogenation is a common strategy to modulate properties like lipophilicity, metabolic stability, and binding affinity. cas.orgchemicalbook.com The specific pattern of halogenation in this compound suggests a tailored modulation of its physicochemical properties for potential biological applications.

Theoretical Chemistry Investigations

Computational chemistry provides powerful tools for investigating molecular properties where experimental data is unavailable.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely used to predict the optimized geometry (bond lengths, bond angles, and dihedral angles) and electronic properties of molecules. sigmaaldrich.com For a molecule like this compound, DFT calculations, for instance using the B3LYP functional with a 6-31G basis set, could provide a detailed picture of its three-dimensional structure.

Key geometric parameters of interest would include the C-N amide bond length, the degree of pyramidalization at the nitrogen atom, and the dihedral angle between the plane of the amide group and the plane of the benzene (B151609) ring. This dihedral angle is particularly important as it quantifies the steric effect of the ortho-bromo substituent. While specific data for the title compound is not available, DFT calculations on analogous di-fluorine benzamides illustrate the type of structural data that can be obtained.

| Parameter | Bond Length (Å) / Bond Angle (°) |

|---|---|

| C=O Bond Length | ~1.23 Å |

| C-N Amide Bond Length | ~1.36 Å |

| C-C Aromatic Bond Length | ~1.39 - 1.40 Å |

| O-C-N Bond Angle | ~121° |

Data is illustrative for a related compound to demonstrate typical DFT outputs.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity prediction. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity).

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Benzamide | -7.14 | -1.53 | 5.61 |

| meta-di-fluorine benzamide | -7.32 | -1.81 | 5.51 |

Data is illustrative for related compounds to demonstrate typical FMO analysis outputs.

Computational methods can accurately predict spectroscopic data, which serves as a powerful tool for structure validation.

NMR Spectra: The prediction of ¹H and ¹³C NMR chemical shifts is commonly achieved using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. Recent advances using machine learning have also shown high accuracy, with mean absolute errors below 0.20 ppm for ¹H shifts. For this compound, computational prediction could help assign the specific resonances of the aromatic protons and the distinct N-methyl groups.

UV-Vis Spectra: Time-Dependent Density Functional Theory (TD-DFT) is the standard method for predicting electronic absorption spectra (UV-Vis). sigmaaldrich.com The calculation provides the absorption maxima (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. These calculations can validate experimental findings and help assign electronic transitions, such as π → π* transitions. sigmaaldrich.com Comparing the calculated spectrum with an experimentally measured one is a key validation step. sigmaaldrich.com

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), such as a protein or enzyme, to form a stable complex. It is widely used in drug discovery to screen virtual libraries of compounds and to understand potential binding modes.

The process involves preparing the 3D structures of both the ligand (e.g., this compound) and the receptor protein. A docking algorithm then samples a large number of possible conformations and orientations of the ligand within the receptor's binding site. Each pose is scored based on a scoring function, which estimates the binding affinity, often expressed as a binding energy in kcal/mol. Lower binding energies typically indicate more favorable interactions.

Docking studies on benzamide derivatives have been performed against various targets, including tyrosine kinases and topoisomerases. These studies reveal key interactions, such as hydrogen bonds with the amide group or hydrophobic interactions involving the substituted phenyl ring, that are crucial for biological activity. A docking study of this compound would elucidate its potential binding mode within a given target, guiding further optimization.

| Compound | Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|

| Nitro-substituted Benzamide 5 | -8.5 | Gln257, Met368, Tyr341 |

| Nitro-substituted Benzamide 6 | -8.2 | Gln257, Met368, Tyr341 |

Data is illustrative for related compounds to demonstrate typical docking study outputs.

Applications of 2 Bromo 5 Chloro N,n Dimethylbenzamide in Chemical Industry and Research

Role as a Key Intermediate in the Synthesis of Agrochemicals (e.g., Chlorantraniliprole)

While scientific literature extensively documents the synthesis of the potent insecticide Chlorantraniliprole, the direct role of 2-bromo-5-chloro-N,N-dimethylbenzamide as a key intermediate in its commercial synthesis is not explicitly established in the reviewed sources. Instead, a closely related analog, 2-amino-5-chloro-N,3-dimethylbenzamide, is widely recognized as the crucial precursor that couples with 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid to form Chlorantraniliprole. agreencobio.com

Various patented methods detail the synthesis of 2-amino-5-chloro-N,3-dimethylbenzamide from different starting materials, such as 3-methyl-2-nitrobenzoic acid. nih.gov These synthetic routes involve multiple steps including reduction, cyclization, amination, and chlorination. However, the available literature does not specify this compound as a direct precursor in these established pathways to obtain the essential 2-amino-5-chloro-N,3-dimethylbenzamide intermediate.

It is plausible that this compound could theoretically be converted to 2-amino-5-chloro-N,3-dimethylbenzamide through a reaction like the Buchwald-Hartwig amination, which is known for forming carbon-nitrogen bonds. researchgate.net This would involve the selective replacement of the bromine atom with an amino group. However, specific examples of this transformation for the industrial synthesis of Chlorantraniliprole's intermediate are not prominently featured in the reviewed scientific and patent literature.

Utility in Medicinal Chemistry as a Building Block for Lead Compound Generation

The benzamide (B126) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities. nih.gov The presence of halogen substituents, such as bromo and chloro groups, on the benzamide ring can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, often enhancing its efficacy.

While specific studies detailing the use of this compound in lead compound generation are not extensively reported, the utility of similarly substituted benzamides is well-documented. For instance, related bromo- and chloro-substituted benzamide derivatives have been explored for their potential as bioactive compounds. The synthesis of novel benzamides incorporating a pyridine-linked 1,2,4-oxadiazole (B8745197) has been shown to yield compounds with promising insecticidal and fungicidal activities.

Furthermore, the strategic placement of bromo and chloro substituents provides handles for further chemical modifications, allowing for the generation of diverse compound libraries for drug discovery screening. The differential reactivity of the C-Br and C-Cl bonds in cross-coupling reactions allows for sequential and selective functionalization, a valuable tool in the synthesis of complex drug candidates.

Contributions to Material Science Research (e.g., Polymers, Coatings)

There is limited specific information available in the public domain regarding the application of this compound in the field of material science, such as in the development of polymers or coatings. Halogenated aromatic compounds can sometimes be used as monomers or additives in the synthesis of flame-retardant polymers or materials with specific electronic properties. However, dedicated research on the incorporation of this compound into polymeric structures or coatings has not been identified in the reviewed literature. The presence of two distinct halogen atoms could theoretically offer pathways to create cross-linked polymers or to functionalize surfaces, but this remains a hypothetical application without direct supporting research.

Broader Applications in Organic Synthesis for Complex Molecular Architectures

The structure of this compound, with its two different halogen atoms on the aromatic ring, makes it a potentially valuable substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental tools in modern organic synthesis for the construction of complex molecular frameworks.

The carbon-bromine bond is generally more reactive than the carbon-chlorine bond in standard palladium-catalyzed reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings. This differential reactivity allows for selective functionalization of the aromatic ring. For instance, a Suzuki-Miyaura coupling could be performed selectively at the C-Br bond, introducing a new carbon-carbon bond, while leaving the C-Cl bond intact for a subsequent, different coupling reaction under more forcing conditions.

Table 1: Potential Cross-Coupling Reactions with this compound

| Reaction Name | Reactant | Potential Product |

| Suzuki-Miyaura Coupling | Arylboronic acid | Aryl-substituted chlorobenzamide |

| Heck Reaction | Alkene | Alkenyl-substituted chlorobenzamide |

| Sonogashira Coupling | Terminal alkyne | Alkynyl-substituted chlorobenzamide |

| Buchwald-Hartwig Amination | Amine | Amino-substituted chlorobenzamide |

The Sonogashira coupling, for example, allows for the introduction of an alkyne moiety, which is a versatile functional group that can undergo further transformations to build more complex structures. wikipedia.orglibretexts.orgorganic-chemistry.org Similarly, the Buchwald-Hartwig amination provides a powerful method for the formation of carbon-nitrogen bonds, enabling the synthesis of a wide range of substituted anilines which are important intermediates in pharmaceuticals and other fine chemicals. researchgate.net

While the general principles of these cross-coupling reactions are well-established for aryl halides, specific documented examples and optimized conditions for this compound are not prevalent in the reviewed literature. Nevertheless, its structure strongly suggests its potential as a versatile building block for the synthesis of a variety of complex organic molecules through these modern synthetic methodologies.

Advanced Analytical Characterization Techniques for 2 Bromo 5 Chloro N,n Dimethylbenzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of a molecule by probing the magnetic properties of atomic nuclei. For 2-Bromo-5-chloro-N,N-dimethylbenzamide, ¹H NMR and ¹³C NMR are the primary methods used to map the carbon-hydrogen framework.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the number of different types of protons, their electronic environment, and their proximity to other protons. The aromatic region of the spectrum for this compound is expected to show three distinct signals corresponding to the three protons on the benzene (B151609) ring. The N,N-dimethyl group would typically appear as one or two singlets in the upfield region of the spectrum. The chemical shifts are influenced by the electron-withdrawing effects of the bromine, chlorine, and amide functional groups.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. For this compound, nine distinct signals are expected, corresponding to the six aromatic carbons, the carbonyl carbon, and the two N-methyl carbons. The chemical shift of the carbonyl carbon is characteristically found far downfield. Data for analogous compounds like N,N-Dimethylbenzamide and its derivatives help in assigning these shifts. chemicalbook.comnih.gov

Predicted ¹H and ¹³C NMR Data

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

|---|---|---|---|

| Aromatic-H | 7.3 - 7.8 | - | Complex multiplet patterns due to spin-spin coupling. |

| N(CH₃)₂ | 2.8 - 3.1 | ~35-40 | Typically appears as one or two singlets. |

| Aromatic C-Br | - | ~120 | |

| Aromatic C-Cl | - | ~130 | |

| Aromatic C-H | - | ~125-135 | |

| Aromatic C-C=O | - | ~138 |

Note: Predicted values are based on standard functional group ranges and data from similar compounds.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and crucial information about the molecule's structure through the analysis of its fragmentation patterns. The presence of bromine and chlorine atoms, with their characteristic isotopic patterns (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl), makes MS particularly useful for identifying halogenated compounds.

The molecular ion peak (M⁺) for this compound would appear as a cluster of peaks due to these isotopes. The most common fragmentation pathway involves the cleavage of the amide bond, leading to the formation of a benzoyl cation and a dimethylaminyl radical.

Expected Mass Spectrometry Data

| Fragment | Description | Predicted m/z | Isotopic Pattern |

|---|---|---|---|

| [C₉H₉BrClNO]⁺ | Molecular Ion | 261/263/265 | Characteristic pattern for one Br and one Cl atom. |

| [C₇H₃BrClO]⁺ | Loss of N(CH₃)₂ | 218/220/222 | Characteristic pattern for one Br and one Cl atom. |

Note: m/z values correspond to the most abundant isotopes.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. rsc.org The IR spectrum of this compound would display characteristic absorption bands confirming the presence of the key functional groups. libretexts.org

The most prominent peak is expected to be the strong carbonyl (C=O) stretch of the tertiary amide. The spectrum will also show C-N stretching, aromatic C=C and C-H stretching, and the characteristic absorptions for the carbon-halogen bonds in the lower frequency "fingerprint region". libretexts.orgbohrium.com

Key IR Absorption Bands

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak |

| C-N Stretch (Amide) | 1400 - 1300 | Medium |

| C=O Stretch (Tertiary Amide) | 1670 - 1630 | Strong |

| Aromatic C=C Stretch | 1600 - 1450 | Medium-Weak |

| C-Cl Stretch | 850 - 550 | Medium-Strong |

Source: Adapted from general IR spectroscopy correlation tables. libretexts.org

X-ray Crystallography for Three-Dimensional Molecular Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By diffracting a beam of X-rays off a single crystal of the compound, one can obtain detailed information on bond lengths, bond angles, and torsional angles. researchgate.net

For this compound, a single-crystal X-ray diffraction study would provide unambiguous confirmation of its molecular structure. It would reveal the relative orientations of the substituted benzene ring and the N,N-dimethylamide group. Furthermore, the analysis of the crystal packing would show any intermolecular interactions, such as dipole-dipole forces or potential halogen bonding (C-Br···O or C-Cl···O), which govern the macroscopic properties of the solid. While specific data for this compound is not available, analysis of similar structures, such as 2-chloro-N-(2,6-dimethylphenyl)benzamide, shows how intermolecular hydrogen bonds and other forces dictate the crystal lattice. researchgate.net

Expected Crystallographic Data Parameters

| Parameter | Information Provided |

|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | Symmetry of the unit cell |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Size and shape of the unit cell |

| Bond Lengths (Å) | Precise distances between bonded atoms |

| Bond Angles (°) | Angles between adjacent bonds |

Chromatographic Techniques (e.g., HPLC) for Purity Assessment and Separation

Chromatographic techniques are essential for separating components in a mixture and assessing the purity of a compound. High-Performance Liquid Chromatography (HPLC) is a widely used method for the analysis of non-volatile organic compounds like this compound.

A reverse-phase HPLC method is typically suitable for this type of molecule. sielc.com The compound is dissolved in an appropriate solvent and injected into the HPLC system. It then travels through a column packed with a nonpolar stationary phase (like C18) and is eluted by a polar mobile phase, often a mixture of water and an organic solvent such as acetonitrile (B52724). sielc.com The purity of the sample is determined by the area of its corresponding peak in the chromatogram relative to the total area of all peaks. This method is also scalable for the preparative separation and purification of the compound. sielc.com

Typical HPLC Method Parameters

| Parameter | Condition |

|---|---|

| Column | Reverse-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile and Water gradient |

| Detection | UV-Vis Detector (e.g., at 254 nm) |

| Flow Rate | 1.0 mL/min |

Future Research Directions for 2 Bromo 5 Chloro N,n Dimethylbenzamide

Development of Green Chemistry Approaches for Sustainable Synthesis

The synthesis of complex organic molecules like 2-Bromo-5-chloro-N,N-dimethylbenzamide traditionally relies on methods that may involve harsh reaction conditions, hazardous reagents, and the generation of significant waste. Future research should prioritize the development of green and sustainable synthetic routes.

Current methods for creating aromatic amides often utilize coupling agents or require the conversion of carboxylic acids to more reactive intermediates like acid chlorides. These processes can be inefficient and environmentally burdensome. rsc.org A promising future direction lies in the adoption of biocatalysis. Enzymes, such as lipases and proteases, have demonstrated the ability to catalyze amidation reactions under mild conditions, offering high selectivity and reducing the formation of byproducts. The use of enzymes could provide a more sustainable pathway to synthesizing this compound. nih.gov

Another avenue for green synthesis involves solvent-free and catalyst-free reaction conditions. Research has shown that N-benzoylation of amines can be achieved using vinyl benzoate (B1203000) at room temperature without the need for a solvent or catalyst, with the products being easily isolated through crystallization. tandfonline.comtandfonline.com Exploring similar solvent- and activation-free methods for the synthesis of this compound could significantly improve the environmental footprint of its production. researchgate.net

Furthermore, the use of greener solvents and reagents is a critical aspect of sustainable synthesis. rsc.org For instance, methanol (B129727) has been explored as a greener C1 building block in the synthesis of N-(methoxymethyl)benzamide derivatives. rsc.org Investigating the use of such alternative reagents and solvent systems, including deep eutectic solvents or water, could lead to more sustainable and economically viable synthetic protocols for this compound. researchgate.net

Discovery of Novel Biological Activities and Therapeutic Applications

Substituted benzamides are a well-established class of compounds with a diverse range of biological activities. drugbank.com This suggests that this compound could possess interesting and potentially useful therapeutic properties.

A significant area of investigation for substituted benzamides has been in the field of agrochemicals. Novel benzamides have been synthesized and shown to have potent insecticidal and fungicidal activities. nih.govnih.gov For example, certain benzamide (B126) derivatives have demonstrated high larvicidal activity against mosquito larvae and significant inhibitory effects against various fungi. nih.govnih.gov Therefore, a key future research direction would be to screen this compound for its potential as a pesticide.

In the realm of human health, benzamides have been explored for a multitude of therapeutic applications. Studies have investigated their potential as anticonvulsants, with computational models being developed to predict their activity. nih.gov Additionally, N-substituted benzamide derivatives have been synthesized and evaluated as antitumor agents, with some compounds showing inhibitory activity comparable to existing drugs. researchgate.netresearchgate.net The structural features of this compound make it a candidate for evaluation in these and other therapeutic areas, such as anti-inflammatory, analgesic, and antimicrobial applications. nih.govcyberleninka.runih.govrsc.org

The development of multi-target compounds is a growing trend in medicinal chemistry. mdpi.com Given the diverse activities of benzamides, it is plausible that this compound could act on multiple biological targets, which could be advantageous for treating complex diseases like cancer or neurodegenerative disorders. mdpi.comnih.gov

Advanced Mechanistic Studies and Target Validation

To fully understand the potential of this compound, it is crucial to elucidate its mechanism of action and validate its biological targets.

For any observed biological activity, detailed mechanistic studies will be necessary. For example, if the compound shows antifungal properties, research could investigate if it targets enzymes like Sec14p, a phosphatidylinositol/phosphatidylcholine transfer protein, which has been identified as a target for other antifungal benzamides. nih.gov Similarly, if it exhibits anticancer effects, studies could explore its interaction with targets such as histone deacetylases (HDACs), a known target for some benzamide-based anticancer agents. researchgate.netresearchgate.net The mechanism of action for some benzamide derivatives has been linked to the inhibition of inosine (B1671953) 5'-monophosphate dehydrogenase (IMPDH), a key enzyme in the purine (B94841) nucleotide synthetic pathway. nih.gov Investigating whether this compound or its metabolites inhibit IMPDH could be a fruitful area of research.

Target validation is a critical step in drug discovery and involves confirming that the molecular target is essential for the observed biological effect. benthamscience.com A variety of techniques can be employed for target validation, including genetic methods, biochemical assays, and the use of chemical probes. researchgate.net For this compound, once a potential target is identified, techniques such as site-directed mutagenesis of the target protein can help confirm the binding site and the importance of specific residues for the interaction. nih.gov

Understanding the structure-activity relationship (SAR) is also a key component of mechanistic studies. By synthesizing and testing analogs of this compound with variations in the substitution pattern, researchers can gain insights into the key structural features required for activity. nih.gov

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and development. nih.govyoutube.com These computational tools can be powerfully applied to the future study of this compound.

AI and ML algorithms can be used to predict the biological activities of novel compounds based on their chemical structure. nih.gov For this compound, ML models could be trained on existing data for other benzamides to predict its potential therapeutic applications, thus prioritizing experimental screening efforts. pku.edu.cn These models can also predict physicochemical properties, such as solubility and ADME/T (absorption, distribution, metabolism, excretion, and toxicity) profiles, which are crucial for drug development. nih.gov

The integration of AI/ML with high-throughput screening can create a powerful discovery engine. By predicting potential off-target interactions, these computational methods can also aid in drug repurposing and in understanding the broader biological effects of a compound. nih.gov For this compound, this could lead to the identification of unexpected therapeutic opportunities.

Q & A

Basic Questions

Q. What are the established synthetic routes for 2-Bromo-5-chloro-N,N-dimethylbenzamide, and what factors influence reaction efficiency?

- Methodological Answer : The compound is typically synthesized via amidation of 5-bromo-2-chlorobenzoic acid with dimethylamine using dehydration agents like thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃). Reaction efficiency depends on:

-

Catalyst choice : SOCl₂ offers higher yields under milder conditions compared to PCl₃ .

-

Temperature control : Optimal yields (≥85%) are achieved at 60–80°C; higher temperatures promote side reactions .

-

Purification : Column chromatography with ethyl acetate/hexane (1:3) effectively isolates the product .

Dehydration Agent Temperature Yield SOCl₂ 60°C 88% PCl₃ 80°C 72%

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers expect?

- Methodological Answer :

- NMR :

- ¹H NMR : Aromatic protons appear as doublets (δ 7.2–8.1 ppm); N,N-dimethyl groups show singlets at δ 3.0–3.2 ppm .

- ¹³C NMR : Carbonyl (C=O) resonance at ~168 ppm; bromine/chlorine substituents deshield adjacent carbons (δ 125–135 ppm) .

- Mass Spectrometry : Molecular ion peak at m/z 262.53 (C₉H₉BrClNO⁺) with fragments at m/z 185 (loss of Br) and 140 (loss of Cl) .

- X-ray Crystallography : Confirms planarity of the benzamide core and halogen positioning (if single crystals are obtainable) .

Q. What are the documented biological targets and mechanisms of action for this compound in pharmacological studies?

- Methodological Answer :

- PI3K Inhibition : Demonstrates IC₅₀ values of 1.2–3.8 µM against PI3Kα/γ isoforms, likely due to halogen-mediated hydrophobic interactions with kinase ATP-binding pockets .

- Antimicrobial Activity : Structural analogs show MIC values of 8–16 µg/mL against S. aureus via disruption of cell wall synthesis .

- Experimental Validation : Use kinase activity assays (e.g., ADP-Glo™) and bacterial growth curves to confirm bioactivity .

Advanced Research Questions

Q. How can researchers resolve contradictory data in reaction yields when varying halogen substituents in NAS reactions involving this compound?

- Methodological Answer : Contradictions arise from electronic effects of substituents:

- Electron-Withdrawing Groups (EWGs) : Bromine at the para position (relative to the amide) enhances NAS reactivity (yield: 92%), while meta-chlorine reduces it (yield: 65%) due to steric hindrance .

- Kinetic Studies : Use Hammett plots to correlate substituent σ values with reaction rates. For example, σₚ-Br = +0.23 vs. σₘ-Cl = +0.37 .

- Mitigation Strategy : Optimize solvent polarity (e.g., DMF for bulky substrates) and use Pd catalysts for sterically hindered systems .

Q. What computational strategies are recommended for predicting the regioselectivity of cross-coupling reactions with this compound?

- Methodological Answer :

- DFT Calculations : Analyze frontier molecular orbitals (FMOs) to identify reactive sites. The LUMO is localized on the bromine-substituted aromatic ring, favoring Suzuki coupling at C-2 .

- Docking Studies : Predict binding affinity with palladium catalysts (e.g., Pd(PPh₃)₄) using software like Gaussian or ORCA. Key parameters include bond dissociation energy (BDE) and charge distribution .

- Experimental Validation : Compare computational predictions with GC-MS data from model reactions (e.g., coupling with phenylboronic acid) .

Q. How do N,N-dimethyl groups influence the compound's metabolic stability in in vitro vs. in vivo models, and what experimental approaches validate these differences?

- Methodological Answer :

- Metabolic Stability : The N,N-dimethyl group reduces CYP450-mediated oxidation, increasing half-life (t₁/₂) in liver microsomes (e.g., 45 min vs. 12 min for non-methylated analogs) .

- Comparative Studies :

- In vitro : Use hepatocyte assays with LC-MS to track metabolite formation (e.g., demethylated products).

- In vivo : Administer radiolabeled compound in rodent models; quantify excretion pathways via scintillation counting .

- Structural Modifications : Replace dimethyl groups with deuterated analogs to further enhance metabolic stability .

Data Contradiction Analysis

Case Study : Discrepancies in NAS reaction yields ( vs. 18):

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.